![molecular formula C22H25NO5 B368448 1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 883279-85-4](/img/structure/B368448.png)
1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. This compound is a potent agonist of the CB1 and CB2 receptors, which are located in the brain and immune system, respectively. In
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Cytotoxicity Evaluation
A study conducted by Meilert, Pettit, and Vogel (2004) explores the asymmetric synthesis of C15 polyketide spiroketals, showcasing the conversion of 2,2'-methylenebis[furan] into various spiroketal derivatives with high stereo- and enantioselectivity. These compounds were evaluated for their cytotoxicity against marine P388 lymphocytic leukemia and six human cancer cell lines, with racemic ()-21 demonstrating evidence of cancer-cell-growth inhibition. This research underscores the potential of spiroketal compounds in the development of novel anticancer agents (Meilert, Pettit, & Vogel, 2004).
Heterocyclic Chemistry and Compound Rearrangement
Martynaitis, Šačkus, and Berg (2002) report on the rearrangement of spiro[2H-1-benzopyran-2,2'-[2H]indoles] to pyrrolo[1,2-a]indole derivatives, emphasizing the chemical flexibility and reactivity of spiro compounds under specific conditions. This work contributes to the understanding of chemical transformations that spiro compounds can undergo, providing insights into their potential applications in synthesizing complex heterocyclic structures (Martynaitis, Šačkus, & Berg, 2002).
Development of c-Met/ALK Inhibitors
In the realm of medicinal chemistry, Jingrong Li et al. (2013) designed, synthesized, and tested a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, identifying compound 5b or SMU-B as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This compound demonstrated significant tumor growth inhibition in pharmacological and antitumor assays, highlighting the therapeutic potential of spiro compounds in cancer treatment (Li, Wu, Tian, Zhang, & Wu, 2013).
Spiro Heterocyclization in Organic Synthesis
Research by Salnikova, Dmitriev, and Maslivets (2019) explores three-component spiro heterocyclization processes, leading to the formation of novel spiro heterocyclic compounds. This study demonstrates the utility of spiro compounds in organic synthesis, particularly in the generation of complex molecular architectures with potential biological activity (Salnikova, Dmitriev, & Maslivets, 2019).
Synthesis and Chemical Analysis
A synthesis approach by Jiang Yan (2009) details the creation of 2-(3-(4-methoxyphenoxy)propyl)propane-1,3-diethanethioate, derived from 4-methoxyphenol and 1,3-dibromopropane. The study includes analysis by 1HNMR, 13CNMR, IR, and MS, contributing to the understanding of synthesis methods and chemical properties of compounds related to the one (Yan, 2009).
Eigenschaften
IUPAC Name |
1'-[3-(4-methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-16-6-3-7-19-20(16)23(21(24)22(19)27-14-5-15-28-22)12-4-13-26-18-10-8-17(25-2)9-11-18/h3,6-11H,4-5,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCGZCKPZGTRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=C(C=C4)OC)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.